molecular formula C7H13NO B6166633 1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane CAS No. 1783400-10-1

1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane

Cat. No. B6166633
CAS RN: 1783400-10-1
M. Wt: 127.2
InChI Key:
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Description

Bicyclo[2.1.1]hexanes are valuable saturated bicyclic structures incorporated in newly developed bio-active compounds . They are playing an increasingly important role, while being still underexplored from a synthetic accessibility point of view .


Synthesis Analysis

An efficient and modular approach toward new 1,2-disubstituted bicyclo[2.1.1]hexane modules has been disclosed . The strategy is based on the use of photochemistry to access new building blocks via [2+2] cycloaddition . The system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .


Molecular Structure Analysis

Bicyclo[2.1.1]hexanes are saturated bicyclic structures . They have two carbon atoms that are part of both rings, known as bridgehead carbon atoms . The structure of these compounds is still underexplored .


Chemical Reactions Analysis

The synthesis of 1,2-disubstituted bicyclo[2.1.1]hexanes involves a [2+2] cycloaddition of 1,5-dienes using photochemistry . This reaction can be challenging to scale up due to the technical requirements .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "2-azabicyclo[2.1.1]hexane", "paraformaldehyde", "methanol", "hydrochloric acid", "sodium hydroxide", "potassium carbonate", "methyl iodide" ], "Reaction": [ "Step 1: 2-azabicyclo[2.1.1]hexane is reacted with paraformaldehyde in the presence of methanol and hydrochloric acid to form 1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane.", "Step 2: The hydroxyl group in 1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane is protected by reacting it with methyl iodide to form 1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane.", "Step 3: The protected compound is then deprotonated using sodium hydroxide and reacted with methyl iodide to form the quaternary ammonium salt.", "Step 4: The quaternary ammonium salt is then treated with potassium carbonate to remove the protecting group and form the final product, 1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane." ] }

CAS RN

1783400-10-1

Product Name

1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane

Molecular Formula

C7H13NO

Molecular Weight

127.2

Purity

95

Origin of Product

United States

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